
3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one
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Overview
Description
3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one is a complex organic compound that features a benzofuran core linked to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzofuran and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups onto the benzofuran or pyrazole rings.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of this compound. For instance, it has shown significant activity against various bacteria and fungi. A study reported that derivatives of this compound exhibited promising antibacterial effects against Escherichia coli and Pseudomonas aeruginosa . The mechanism behind this activity is often attributed to the presence of the pyrazole ring, which enhances interaction with microbial targets.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit inflammatory pathways, making it a potential candidate for treating conditions characterized by inflammation . In vitro studies have shown that certain derivatives can significantly reduce inflammatory markers.
Anticancer Potential
Emerging research suggests that 3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one may possess anticancer properties. A molecular modeling study indicated that this compound could interact with specific cancer-related proteins, potentially inhibiting tumor growth . Further investigations are needed to elucidate its efficacy and mechanism of action in cancer therapy.
Case Study 1: Antibacterial Efficacy
A recent study synthesized several derivatives of this compound and evaluated their antibacterial activity against clinical strains of bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of the compound using an acute inflammation model in rats. The results showed a significant reduction in paw edema, indicating its effectiveness in reducing inflammation . This study highlights the potential for developing new anti-inflammatory drugs based on this chemical structure.
Mechanism of Action
The mechanism of action of 3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile
- 3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)propanoic acid
Uniqueness
Compared to similar compounds, 3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one stands out due to its unique structural features, which confer distinct chemical and biological properties. Its benzofuran core, combined with the pyrazole ring, offers a versatile platform for further functionalization and application in various fields.
Biological Activity
3-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one is a compound that has garnered attention in recent years due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, supported by data tables and relevant research findings.
- Molecular Formula : C19H14N4O3
- Molecular Weight : 346.34 g/mol
- CAS Number : [Not provided in the search results]
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, a study indicated that derivatives of benzofuran-pyrazole compounds exhibited significant broad-spectrum antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL. Notably, the compound demonstrated an IC50 value of 9.80 µM against E. coli DNA gyrase B, which is comparable to established antibiotics like ciprofloxacin .
Compound | MIC (µg/mL) | IC50 (µM) |
---|---|---|
This compound | 2.50 - 20 | 9.80 |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed through human red blood cell (HRBC) membrane stabilization assays, showing percentages ranging from 86.70% to 99.25% stabilization . This indicates a strong potential for use in conditions characterized by inflammation.
Antioxidant Activity
The antioxidant capacity was evaluated using the DPPH scavenging method, where several derivatives exhibited high scavenging percentages between 84.16% and 90.52% . This suggests that the compound may play a role in combating oxidative stress.
Compound | DPPH Scavenging Activity (%) |
---|---|
This compound | 84.16 - 90.52 |
Anticancer Properties
The anticancer potential of benzofuran derivatives has been documented extensively. The pyrazole moiety is recognized for its ability to inhibit cancer cell proliferation across various cell lines. Studies have shown that modifications in the structure can enhance antiproliferative activity against specific cancer types .
Study on Antimicrobial Efficacy
A recent study focused on the synthesis and biological evaluation of benzofuran-pyrazole compounds, including our target compound. The results indicated that the modifications introduced into the pyrazole ring significantly enhanced antimicrobial efficacy compared to parent compounds .
In Vitro Cytotoxicity Assays
In vitro studies assessing cytotoxicity revealed that the compound exhibited varying degrees of cytotoxic effects against different cancer cell lines, with IC50 values indicating moderate potency .
Properties
Molecular Formula |
C12H10N2O3 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
5-methyl-4-(3-oxo-1H-2-benzofuran-1-yl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C12H10N2O3/c1-6-9(11(15)14-13-6)10-7-4-2-3-5-8(7)12(16)17-10/h2-5,10H,1H3,(H2,13,14,15) |
InChI Key |
URKIKSLWLUCSJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NN1)C2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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